propyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Description
Propyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative characterized by a Z-configured arylidene substituent at the 5-position of the thiazolidinone core. The 3,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, which may enhance electronic interactions in biological targets.
Thiazolidinones are synthesized via cyclocondensation of thiosemicarbazides with α-chloroacetic acid derivatives, as described in a general method for analogous compounds . Structural determination of such derivatives often employs crystallographic tools like SHELX and ORTEP for refinement and visualization .
Properties
IUPAC Name |
propyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-4-7-23-15(19)10-18-16(20)14(25-17(18)24)9-11-5-6-12(21-2)13(8-11)22-3/h5-6,8-9H,4,7,10H2,1-3H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKPNOSYOVWBNJ-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring structure combined with a dimethoxyphenyl group. Its molecular formula is with a molecular weight of approximately 458.6 g/mol. The unique arrangement of functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H22N2O5S2 |
| Molecular Weight | 458.6 g/mol |
| LogP (Partition Coefficient) | 2.527 |
| Water Solubility (LogSw) | -2.99 |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies show that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies demonstrate that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the thiazolidinone moiety is thought to enhance its efficacy against tumor cells by interfering with cellular signaling pathways related to proliferation and survival .
The proposed mechanism of action involves the inhibition of specific enzymes or receptors that are crucial for microbial survival and cancer cell proliferation. The thiazolidinone structure may interact with target proteins, leading to altered metabolic pathways that favor cell death in malignant cells while inhibiting bacterial growth .
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against selected bacterial strains.
- Methodology : Disc diffusion method was employed to assess the inhibition zones.
- Results : Significant inhibition was observed at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Assessment
- Objective : To determine the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was utilized to evaluate cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was noted in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, suggesting potential for therapeutic application .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thiazolidinone derivatives, including propyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate, exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including breast and colon cancer .
Mechanism of Action
The mechanism underlying the anticancer activity of this compound is thought to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. Specifically, the presence of the thiazolidinone moiety enhances the compound's interaction with biological targets involved in cancer progression .
Biochemical Applications
Enzyme Inhibition
this compound has been investigated as an inhibitor of specific enzymes that are crucial in metabolic pathways. For example, studies have shown that thiazolidinones can inhibit enzymes such as carbonic anhydrase and various kinases, which play roles in cellular signaling and metabolism .
Antioxidant Properties
Additionally, compounds of this class have demonstrated antioxidant activities. Research indicates that they can scavenge free radicals and reduce oxidative stress in biological systems, which is beneficial for preventing cellular damage associated with various diseases .
Materials Science
Nanocomposite Development
In materials science, this compound has been explored for its potential to enhance the properties of polymer nanocomposites. By incorporating this compound into polymer matrices, researchers aim to improve mechanical strength and thermal stability .
Case Study: Polymer Blends
A case study involving the incorporation of thiazolidinone derivatives into polyvinyl chloride (PVC) matrices demonstrated improved tensile strength and flexibility compared to pure PVC. The modified composites exhibited enhanced thermal stability as well, making them suitable for various industrial applications .
Data Table: Summary of Applications
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) may enhance binding to hydrophobic pockets in enzymes, while electron-withdrawing groups (e.g., nitro in ) could improve electrophilic interactions .
- Side Chain Modifications : Ester derivatives (target compound, ) exhibit higher XLogP3 values than free acids (), suggesting improved membrane permeability .
- Steric Considerations : Bulky substituents (e.g., phenylpyrazole in ) may hinder target engagement compared to smaller aryl groups .
Physicochemical and ADMET Considerations
- Lipophilicity : The target compound’s XLogP3 (~4.5) is comparable to ’s analog (4.9), aligning with drug-like properties. Higher LogP may enhance blood-brain barrier penetration but increase metabolic clearance risks .
- Hydrogen Bonding: Free acid analogs () have higher hydrogen-bond acceptor counts (7–9 vs.
Preparation Methods
Cyclocondensation for 2-Thioxothiazolidin-4-one Formation
The thiazolidinone core is synthesized via a cyclocondensation reaction between thiourea and α-halo carbonyl compounds. For the target molecule, ethyl bromoacetate and thiourea react under basic conditions to form 2-thioxo-1,3-thiazolidin-4-one (Intermediate I ).
Reaction Conditions :
- Reactants : Thiourea (1.0 eq), ethyl bromoacetate (1.2 eq).
- Solvent : Ethanol/water (3:1).
- Base : Sodium hydroxide (2.0 eq).
- Temperature : Reflux at 80°C for 6 hours.
- Yield : 78–82%.
Mechanism :
- Nucleophilic attack of thiourea’s sulfur on the α-carbon of ethyl bromoacetate.
- Intramolecular cyclization via elimination of ethanol and HBr.
Characterization :
- IR : ν 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
- ¹H NMR (CDCl₃) : δ 3.82 (s, 2H, CH₂CO), 4.21 (q, 2H, OCH₂CH₃), 1.30 (t, 3H, CH₃).
Introduction of the Propyl Acetate Side Chain
Intermediate I undergoes N-alkylation with propyl bromoacetate to install the 3-(2-propoxy-2-oxoethyl) group.
Reaction Conditions :
- Reactants : Intermediate I (1.0 eq), propyl bromoacetate (1.5 eq).
- Solvent : Dimethylformamide (DMF).
- Base : Triethylamine (2.0 eq).
- Temperature : 70°C for 8 hours.
- Yield : 65–70%.
Mechanism :
- Deprotonation of the thiazolidinone’s NH by triethylamine.
- Nucleophilic substitution at the bromine of propyl bromoacetate.
Characterization :
- ¹H NMR (CDCl₃) : δ 4.12 (t, 2H, OCH₂CH₂CH₃), 3.95 (s, 2H, NCH₂CO), 1.65 (m, 2H, CH₂CH₃), 0.92 (t, 3H, CH₃).
Knoevenagel Condensation for 5-Arylidene Formation
Condensation with 3,4-Dimethoxybenzaldehyde
The exocyclic double bond at C5 is introduced via Knoevenagel condensation between the thiazolidinone’s active methylene group and 3,4-dimethoxybenzaldehyde.
Reaction Conditions :
- Reactants : N3-substituted thiazolidinone (1.0 eq), 3,4-dimethoxybenzaldehyde (1.2 eq).
- Solvent : Acetic acid (5 mL/mmol).
- Catalyst : Ammonium acetate (0.1 eq).
- Temperature : Reflux at 120°C for 4 hours.
- Yield : 60–68%.
Mechanism :
- Base-catalyzed deprotonation of the thiazolidinone’s C5 methylene.
- Nucleophilic attack on the aldehyde’s carbonyl carbon.
- Elimination of water to form the Z-configured arylidene product.
Stereochemical Control :
The Z-configuration is favored due to steric hindrance between the aryl group and thiazolidinone’s substituents. Confirmed via NOE spectroscopy.
Characterization :
- IR : ν 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).
- ¹H NMR (CDCl₃) : δ 7.52 (s, 1H, CH=), 6.92–7.08 (m, 3H, Ar-H), 3.88 (s, 6H, OCH₃).
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Comparative studies reveal that acetic acid with ammonium acetate maximizes yield and Z-selectivity (Table 1).
Table 1 : Solvent and catalyst effects on condensation yield and Z/E ratio.
| Solvent | Catalyst | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Acetic acid | Ammonium acetate | 68 | 95:5 |
| Ethanol | Piperidine | 58 | 85:15 |
| Toluene | L-Proline | 52 | 80:20 |
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) enhances reaction efficiency, achieving 72% yield with similar stereoselectivity.
Spectral Validation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 437.1124 (C₂₀H₂₅N₂O₆S₂).
- Calculated : 437.1128.
¹³C NMR Analysis
Key signals:
- δ 192.5 (C4=O), 167.8 (C2=S), 145.2 (C5=CH), 112–150 (aromatic carbons).
Alternative Synthetic Routes
Multicomponent One-Pot Synthesis
A three-component reaction involving:
- Propyl 2-aminoacetate.
- Carbon disulfide.
- 3,4-Dimethoxybenzaldehyde.
Conditions :
Challenges and Limitations
- Z/E Isomerization : Prolonged heating promotes E-isomer formation.
- Purification : Silica gel chromatography required due to byproducts.
Q & A
Q. What are the standard synthetic protocols for preparing propyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate?
- Methodological Answer : The synthesis typically involves a multi-step pathway:
Condensation : Reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization : Using chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux to form the thiazolidinone core .
Esterification : Introducing the propyl acetate group via alkylation with propyl bromide in ethanol under basic conditions (e.g., NaOH) .
Critical parameters include temperature control (70–90°C for cyclization), solvent polarity (DMF enhances reactivity), and inert atmospheres to prevent oxidation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify proton environments (e.g., Z-configuration of the methylidene group at δ 7.2–7.5 ppm) and confirm the thiazolidinone ring .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 423.08 for CHNOS) .
- X-ray Crystallography : Resolves stereochemistry, particularly the (5Z) configuration and planarity of the arylidene-thiazolidinone system .
Q. What are the stability profiles of this compound under varying pH conditions?
- Methodological Answer : Stability studies in buffered solutions (pH 2–12) reveal:
| pH | Stability | Degradation Products |
|---|---|---|
| 2–6 | Stable | None detected |
| 7–9 | Moderate | Hydrolyzed thiazolidinone |
| 10–12 | Unstable | Sulfide derivatives |
| Neutral pH (6–7) is optimal for storage, while basic conditions promote hydrolysis of the thioamide bond . |
Advanced Research Questions
Q. How does the Z-configuration of the methylidene group influence biological activity?
- Methodological Answer : The Z-configuration enhances planar alignment of the arylidene-thiazolidinone system, improving π-π stacking with biological targets (e.g., enzyme active sites). Comparative studies using E/Z isomers show:
- Z-isomer : 10-fold higher inhibition of COX-2 (IC = 0.8 µM) due to better fit in hydrophobic pockets.
- E-isomer : Reduced activity (IC > 10 µM) .
Stereochemical control during synthesis is achieved using chiral auxiliaries (e.g., L-proline) or low-temperature kinetic trapping .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC values (e.g., 0.8–5 µM for COX-2 inhibition) arise from assay variability. Mitigation strategies:
- Standardized Assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols.
- Dose-Response Curves : Include positive controls (e.g., celecoxib) and triplicate measurements .
- Computational Docking : Validate binding modes using AutoDock Vina to correlate activity with molecular interactions .
Q. What solvent systems optimize reactivity in functionalization reactions?
- Methodological Answer :
| Reaction Type | Optimal Solvent | Rationale |
|---|---|---|
| Nucleophilic substitution | DMF | High polarity stabilizes transition states |
| Reductions (NaBH) | Ethanol/THF | Proton donors enhance hydride transfer |
| Oxidations (HO) | Acetonitrile | Aprotic conditions prevent side reactions |
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR Models : Correlate substituent electronegativity (e.g., 3,4-dimethoxy vs. 4-fluoro) with logP and IC.
- MD Simulations : Predict binding stability with PPARγ (e.g., ΔG = −9.2 kcal/mol for the parent compound) .
- ADMET Prediction : SwissADME assesses bioavailability (e.g., 65% intestinal absorption) and toxicity (e.g., AMES test negative) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
